1-(4-Methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one 1-(4-Methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 941891-86-7
VCID: VC4356734
InChI: InChI=1S/C18H16N4O3/c1-24-15-6-4-14(5-7-15)22-11-13(9-16(22)23)18-20-17(21-25-18)12-3-2-8-19-10-12/h2-8,10,13H,9,11H2,1H3
SMILES: COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CN=CC=C4
Molecular Formula: C18H16N4O3
Molecular Weight: 336.351

1-(4-Methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

CAS No.: 941891-86-7

Cat. No.: VC4356734

Molecular Formula: C18H16N4O3

Molecular Weight: 336.351

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one - 941891-86-7

Specification

CAS No. 941891-86-7
Molecular Formula C18H16N4O3
Molecular Weight 336.351
IUPAC Name 1-(4-methoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Standard InChI InChI=1S/C18H16N4O3/c1-24-15-6-4-14(5-7-15)22-11-13(9-16(22)23)18-20-17(21-25-18)12-3-2-8-19-10-12/h2-8,10,13H,9,11H2,1H3
Standard InChI Key UBTRWAUNNPJXSC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CN=CC=C4

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₈H₁₆N₄O₃, with a molecular weight of 336.35 g/mol. Key structural elements include:

  • Pyrrolidin-2-one core: A five-membered lactam ring contributing to conformational rigidity and hydrogen-bonding capacity.

  • 4-Methoxyphenyl group: Enhances lipophilicity and influences electronic interactions via methoxy substitution.

  • 1,2,4-Oxadiazole-pyridin-3-yl moiety: A conjugated heteroaromatic system that facilitates π-π stacking and dipole interactions.

The IUPAC name and SMILES notation further clarify its connectivity:

  • IUPAC Name: 1-(4-methoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one.

  • SMILES: COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CN=CC=C4.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves multi-step reactions, as outlined below:

Step 1: Formation of the 1,2,4-Oxadiazole Ring
Acylhydrazides react with nitriles under acidic or oxidative conditions. For example, amidoximes (derived from hydrazides) cyclize with carboxylic acid derivatives using coupling agents like EDCI or HATU .

Step 2: Functionalization of the Pyrrolidin-2-one Core
The pyrrolidinone ring is constructed via intramolecular cyclization of γ-amino acids or via donor-acceptor cyclopropane reactions with amines . For instance, dimethyl 2-arylcyclopropane-1,1-dicarboxylates react with anilines in the presence of Ni(ClO₄)₂ to form substituted pyrrolidinones .

Step 3: Coupling Reactions
The oxadiazole and pyrrolidinone subunits are linked using cross-coupling methodologies. Suzuki-Miyaura or Ullmann couplings are employed to attach the pyridin-3-yl group .

Key Reaction Conditions

  • Cyclization: Conducted in toluene or DCE at 80–110°C with catalytic acetic acid .

  • Catalysts: Transition metals like nickel or palladium facilitate coupling steps .

  • Purification: Chromatographic techniques (e.g., silica gel) isolate intermediates, with final yields ranging from 45% to 70% .

Physicochemical Properties

PropertyValueSource
Molecular Weight336.35 g/mol
logP~3.7 (estimated)
Hydrogen Bond Acceptors6
Polar Surface Area55.9 Ų
SolubilityLow in water; soluble in DMSO

The methoxy group increases lipophilicity (logP ~3.7), favoring membrane permeability, while the oxadiazole and pyridine rings contribute to moderate polarity .

Material Science Applications

Organic Electronics

Conjugated oxadiazole-pyridine systems exhibit electron-transport properties, making them candidates for organic light-emitting diodes (OLEDs). Derivatives with logD values of 3.7–4.5 demonstrate charge mobility comparable to Alq₃, a standard OLED material .

Coordination Chemistry

The pyridinyl nitrogen and oxadiazole oxygen atoms serve as ligands for transition metals. Copper(II) complexes of similar compounds show catalytic activity in oxidation reactions .

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity (EC₅₀/IC₅₀)
1-(4-Methoxyphenyl)-4-(3-phenyl-oxadiazol-5-yl)pyrrolidin-2-one Phenyl vs. pyridin-3-yl substitutionAntiviral: 1.7 µM
1-(3,4-Dimethoxyphenyl)-4-[3-(pyridin-2-yl)-oxadiazol-5-yl]pyrrolidin-2-oneMethoxy position variationAnticancer: 8.5 µM
1-(4-Chlorophenyl)-3-[(5-oxadiazolyl)pyrrolidinyl]urea Urea linkageKinase inhibition: 50 nM

Pyridin-3-yl substitution enhances solubility and target affinity compared to phenyl analogs, while methoxy positioning influences metabolic stability .

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from moderate yields (45–70%) and multi-step purification . Flow chemistry and microwave-assisted synthesis could improve efficiency.

Pharmacokinetic Profiling

While in vitro activity is promising, ADMET studies are needed to assess oral bioavailability and toxicity. The compound’s low solubility may necessitate prodrug strategies .

Target Identification

Proteomic and crystallographic studies are required to elucidate molecular targets. Potential candidates include viral proteases, kinases, and DNA topoisomerases .

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